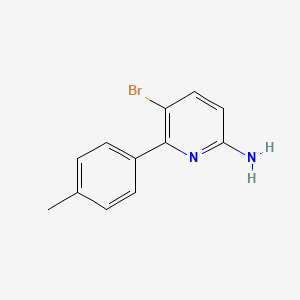

5-Bromo-6-p-tolyl-pyridin-2-ylamine

Description

Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 5-bromo-6-(4-methylphenyl)pyridin-2-amine , reflecting its pyridine core substituted with bromine at position 5, a p-tolyl group at position 6, and an amino group at position 2. Key identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 1817741-84-6 | |

| Molecular Formula | C₁₂H₁₁BrN₂ | |

| Molecular Weight | 263.14 g/mol | |

| SMILES Notation | Cc1ccc(cc1)c2nc(cc(c2Br)N) |

The compound’s InChIKey, VNPJBGCZFGIRSE-UHFFFAOYSA-N , is derived from its structural features, including the spatial arrangement of the p-tolyl and bromine substituents. Its systematic identification is further supported by databases such as PubChem and ChemSpider, which catalog its spectral data and synthetic pathways.

Historical Context in Heterocyclic Chemistry

Pyridine derivatives have been central to heterocyclic chemistry since the 19th century, with early discoveries focusing on natural alkaloids like nicotine and pyridoxine. The introduction of bromine and aryl groups into pyridine frameworks gained momentum in the mid-20th century, driven by the need for electron-deficient aromatic systems in catalysis and medicinal chemistry.

5-Bromo-6-p-tolyl-pyridin-2-ylamine exemplifies advancements in cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, which enable precise functionalization of pyridine rings. For instance, the synthesis of analogous bromopyridines often involves palladium-catalyzed coupling of brominated pyridyl halides with aryl boronic acids or amines. The p-tolyl group’s electron-donating methyl substituent enhances the compound’s stability and modulates its reactivity in further transformations.

Positional Isomerism and Substituent Effects in Pyridine Derivatives

Positional isomerism in pyridine derivatives significantly influences their physicochemical and electronic properties. In this compound, the relative positions of the bromine and p-tolyl groups create distinct electronic effects:

The interplay between these substituents is evident in the compound’s spectroscopic behavior. For example, the electron-withdrawing bromine atom deshields nearby protons in the pyridine ring, resulting in distinct downfield shifts in ¹H NMR spectra. Conversely, the p-tolyl group’s methyl substituent contributes to steric hindrance, affecting reaction kinetics in nucleophilic aromatic substitution.

Comparative studies of positional isomers, such as 5-Bromo-4-p-tolyl-pyridin-2-ylamine, reveal stark differences in melting points and dipole moments due to altered symmetry and intermolecular interactions. These findings underscore the importance of substituent placement in designing pyridine-based compounds for targeted applications.

Propriétés

IUPAC Name |

5-bromo-6-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBPKJQBVHWIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with p-tolylboronic acid under palladium-catalyzed conditions. The reaction typically requires a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis of 5-Bromo-6-p-tolyl-pyridin-2-ylamine involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale palladium catalysts are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-6-p-tolyl-pyridin-2-ylamine can undergo various chemical reactions, including:

Oxidation: Converting the amine group to a nitro group or other oxidized forms.

Reduction: Reducing the bromine atom to hydrogen.

Substitution: Replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxylamines.

Reduction: Amines, hydrogenated bromides.

Substitution: Halides, alkylated pyridines.

Applications De Recherche Scientifique

5-Bromo-6-p-tolyl-pyridin-2-ylamine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its role in drug development, particularly in designing new therapeutic agents.

Industry: Employed in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparaison Avec Des Composés Similaires

5-Bromo-3-iodopyridin-2-ylamine ()

- Structure : Bromine at position 5, iodine at position 3, and amine at position 2.

- Key Differences: The iodine atom at position 3 (vs. The absence of the p-tolyl group reduces steric hindrance, possibly improving solubility in non-polar solvents compared to the target compound.

- Inferred Reactivity : Iodine’s larger atomic radius may facilitate nucleophilic substitution or metal-catalyzed reactions, whereas the p-tolyl group in the target compound could stabilize the ring electronically via resonance.

5-Amino-3-bromo-2-methylpyridine ()

- Structure : Bromine at position 3, amine at position 5, and methyl at position 2.

- Key Differences: Methyl at position 2 (vs. p-tolyl at position 6) introduces localized electron-donating effects but less steric bulk. The amine group at position 5 (vs.

- Inferred Properties : The methyl group may marginally increase lipophilicity, but the absence of an aromatic p-tolyl substituent likely reduces π-π stacking interactions, impacting solid-state packing or binding in biological systems.

5-Bromo-6-chloro-2-methylpyridin-3-amine ()

- Structure : Bromine at position 5, chlorine at position 6, methyl at position 2, and amine at position 3.

- Key Differences :

- Chlorine at position 6 (vs. p-tolyl) is electron-withdrawing, decreasing ring electron density compared to the electron-donating p-tolyl group.

- Methyl at position 2 introduces steric effects distinct from the p-tolyl’s aromatic bulk.

- Inferred Reactivity : The electron-withdrawing chlorine may deactivate the ring toward electrophilic substitution, whereas the p-tolyl group in the target compound could activate specific positions for functionalization.

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine ()

- Structure : Bromine at position 5, trimethylsilyl (TMS)-protected ethynyl group at position 3, and amine at position 2.

- Key Differences :

- The TMS-ethynyl group introduces a sterically protected alkyne, enabling click chemistry or further derivatization, unlike the inert p-tolyl group.

- The amine’s position (2 vs. 3 in other analogs) affects hydrogen-bonding directionality.

- Inferred Applications : The TMS-ethynyl group suggests utility in modular synthesis, whereas the p-tolyl group in the target compound may favor applications requiring aromatic interactions (e.g., ligand design).

Structural and Functional Implications

Substituent Effects on Reactivity

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (C₁₂H₁₁BrN₂, ~263.14 g/mol) is heavier than analogs like 5-Bromo-6-chloro-2-methylpyridin-3-amine (C₆H₆BrClN₂, 221.48 g/mol, ), likely reducing solubility in polar solvents.

- Melting Points : Bulky substituents (e.g., p-tolyl) typically increase melting points due to enhanced crystal packing via π-π interactions.

Activité Biologique

5-Bromo-6-p-tolyl-pyridin-2-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Overview and Synthesis

This compound is characterized by a bromine atom and a p-tolyl group attached to a pyridine ring. It can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with p-tolylboronic acid under palladium-catalyzed conditions. This method typically requires sodium carbonate as a base and solvents like toluene or water for optimal yields.

Biological Properties

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

- Mechanism : The antimicrobial effects may involve disrupting bacterial cell walls or inhibiting essential enzymes critical for bacterial survival.

- Research Findings : Various studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar characteristics.

2. Anticancer Properties

- Case Studies : In vitro studies have demonstrated that related pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, triazolopyridine derivatives have shown potent inhibitory activity against cancer cell lines such as MDA-MB-231 and RPMI-8226, with IC50 values in the submicromolar range .

- Comparative Analysis : The activity of this compound can be compared to other known anticancer agents. For example, compounds like BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]) have demonstrated significant growth inhibition in Jurkat and HeLa cells, indicating that structural modifications can enhance biological activity .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. These interactions could lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Bromine and p-tolyl groups on pyridine | Antimicrobial, Anticancer | Not specified |

| 2-(p-Tolyl)pyridine | Lacks bromine atom | Moderate antimicrobial | Not specified |

| 5-Bromo-2-methylpyridin-3-amine | Different position of methyl group | Potential anticancer | Not specified |

| Triazolopyridine derivatives | Merged pharmacophores | Potent JAK/HDAC inhibitors | 0.12 - 0.75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.